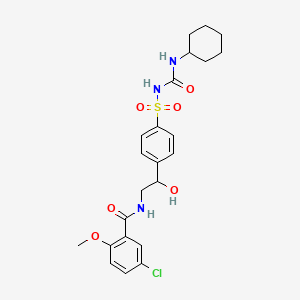

Hydroxy Glyburide

Description

Properties

Molecular Formula |

C23H28ClN3O6S |

|---|---|

Molecular Weight |

510.0 g/mol |

IUPAC Name |

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]-2-hydroxyethyl]-2-methoxybenzamide |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-12-9-16(24)13-19(21)22(29)25-14-20(28)15-7-10-18(11-8-15)34(31,32)27-23(30)26-17-5-3-2-4-6-17/h7-13,17,20,28H,2-6,14H2,1H3,(H,25,29)(H2,26,27,30) |

InChI Key |

DEGYYEULZFVKCB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Glyburide Intermediate: 4-Acetamidobenzenesulfonamide

A key intermediate in Glyburide synthesis is 4-acetamidobenzenesulfonamide. The synthesis involves:

Step 1: Acylation of Phenylethylamine

- Phenylethylamine is slowly added to acetic anhydride heated at 100–110°C.

- The mixture is stirred for 3 hours at this temperature.

- The crude product (phenyl methyl ketone ethylamine acylate) is obtained by distillation at 110–120°C and dried.

Step 2: Chlorosulfonation

- Phenyl methyl ketone ethylamine acylate crude product reacts with chlorosulfonic acid.

- The reaction is performed by warming to 25–30°C for 3 hours, then 45–50°C for another 3 hours.

- The product is cooled to below 5°C and filtered to obtain acetylsulfanilyl chloride.

Step 3: Formation of 4-Acetamidobenzenesulfonamide

- Acetylsulfanilyl chloride is reacted with ammonia water to yield the intermediate 4-acetamidobenzenesulfonamide.

This process improves yield and purity of the intermediate, which is crucial for efficient Glyburide synthesis.

Preparation Methods of this compound

This compound compounds are hydroxylated metabolites of Glyburide, typically formed in vivo or synthesized in vitro by chemical or enzymatic hydroxylation. The preparation methods include:

Biotransformation and Metabolic Hydroxylation

Chemical Synthesis and Formulation Methods

Patent CN108553428A describes preparation methods for Glyburide formulations and intermediates, which can be adapted for this compound compounds by introducing hydroxylation steps or starting from hydroxylated intermediates. Key steps include:

Preparation of Liquid Solutions:

- Glyburide or its derivatives are dissolved with cosolvents such as hydroxypropyl-beta-cyclodextrin, meglumine, ethyl alcohol, or NaOH in water at 65 ± 5°C.

- Excipients like sodium chloride, mannitol, sucrose, or glucose are added.

- The mixture is stirred magnetically at 250 ± 50 rpm for 3 hours.

-

- The solution is filtered through a 0.22 μm filter under decompression to remove particulates.

-

- UV spectrophotometry is used to determine Glyburide content to ensure proper concentration.

-

- The filtered solution is filled into sterile vials (1 mL per vial).

- Freeze-drying is performed with controlled temperature stages:

- Pre-freeze stage: cooling to -40°C for 30 min, holding for 60 min, warming to -30°C for 30 min, holding for 60 min.

- Drying stage: gradual temperature increases from -30°C to 20°C over several hours, with holding periods at each step.

- Vials are sealed and labeled after freeze-drying.

This method can be adapted to prepare this compound by substituting Glyburide with hydroxylated derivatives or by hydroxylating Glyburide chemically before formulation.

Analytical Methods for this compound

Quantitative determination and purity analysis of this compound compounds are essential for synthesis validation.

LC-MS/MS Quantification

- An LC-MS/MS method has been developed for simultaneous quantification of Glyburide and its hydroxylated metabolites (M1 to M5).

- The method achieves high extraction recovery (87–99% in plasma).

- Lower limits of quantification range from 0.1 to 1 ng/mL for metabolites.

- Internal standards such as glyburide-d11 and glipizide are used for accuracy.

- This method supports monitoring of this compound in biological samples and synthetic preparations.

Summary Data Table: Preparation Conditions for Glyburide Formulations (Adaptable for this compound)

| Parameter | Condition/Value | Notes |

|---|---|---|

| Cosolvent | Hydroxypropyl-beta-cyclodextrin, meglumine, ethyl alcohol, NaOH | Mass ratio 1:1 or 1:2 with Glyburide |

| Temperature | 65 ± 5 °C | Stirring bath temperature |

| Stirring Speed | 250 ± 50 rpm | Magnetic stirring |

| Stirring Time | 3 hours | Heating and mixing |

| Filtration | 0.22 μm filter, decompression | Sterile filtration |

| Freeze-drying Pre-freeze | -40°C for 30 min, hold 60 min; warm to -30°C for 30 min, hold 60 min | Total pre-freeze ~3 hours |

| Freeze-drying Drying Stage | -30°C to 20°C over 8 hours with holds | Gradual drying |

| Filling Volume | 1 mL per vial | Sterile filling |

Chemical Reactions Analysis

Hydroxy Glyburide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: It can undergo reduction reactions under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Hydroxy Glyburide has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

this compound serves as a model compound to study the metabolism and chemical behavior of sulfonylureas.

Biology

It is investigated for its effects on cellular processes and its potential as a therapeutic agent. Specifically, it interacts with ATP-sensitive potassium channels on pancreatic beta cells, promoting insulin secretion and lowering blood glucose levels. The hydroxyl group may influence its binding affinity and pharmacokinetic properties compared to glyburide.

Medicine

this compound is explored for its pharmacokinetic properties and potential use in diabetes treatment. Studies have assessed the hypoglycemic and insulin-releasing effects of glyburide metabolites, including 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2), in humans . These metabolites have shown hypoglycemic effects due to increased insulin secretion .

Industry

It is utilized in developing improved drug formulations and delivery systems.

Glyburide for Gestational Diabetes

Glyburide has been evaluated for treating gestational diabetes mellitus (GDM) . A randomized controlled trial demonstrated the clinical equivalence of glyburide and insulin for managing GDM . However, the study size may have been insufficient to detect certain differences in neonatal outcomes .

- Efficacy: Glyburide achieved good glycemic control in most subjects, with a small percentage requiring a switch to insulin .

- Neonatal Outcomes: Some studies suggest a possible increase in neonatal hypoglycemia and hyperbilirubinemia with glyburide compared to insulin .

Pharmacokinetics

Racemic trans-3-Hydroxy Glyburide is metabolized by cytochrome P450 enzymes, including CYP3A4 and CYP2C9. These metabolic pathways determine the drug's efficacy and safety profile in diabetic patients. Studies have analyzed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in diabetic patients.

Mechanism of Action

Hydroxy Glyburide exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This binding inhibits ATP-sensitive potassium channels, leading to an increase in intracellular potassium and calcium ion concentrations. The elevated calcium levels trigger the release of insulin from the beta cells, thereby lowering blood glucose levels .

Comparison with Similar Compounds

Structural and Functional Comparison with Glimepiride

Structural Similarities

Glimepiride and Glyburide are both arylsulfonylureas, sharing a sulfonylurea bridge critical for binding to the SUR1 subunit of KATP channels. However, Glimepiride has a larger, more complex side chain (including a pyrrolidine ring), while Glyburide features a cyclohexylurea group .

Comparison with Other Sulfonylureas

Chlorpropamide and Glipizide

- Mechanism : Like Hydroxy Glyburide, these agents stimulate insulin secretion via KATP channel closure. However, chlorpropamide (first-generation) has a longer half-life, increasing hypoglycemia risk, while glipizide (second-generation) has shorter action, reducing prolonged hypoglycemia .

- Clinical Outcomes : In the UKPDS trial, intensive therapy with Glyburide, chlorpropamide, or insulin showed equivalent reductions in HbA1c (~7.0% vs. 7.9% conventional therapy) and similar macrovascular risk profiles .

Pharmacokinetic and Metabolic Considerations

This compound’s hydroxyl groups may enhance solubility but reduce blood-brain barrier penetration compared to Glyburide. Unlike Glyburide, which shows KATP-independent effects in adipocytes , this compound’s off-target actions (e.g., on DNMT1 or PfProRS ) remain uncharacterized.

Glycemic Control and Complications

- Neonatal Outcomes : Glyburide and insulin achieve comparable glycemic control in gestational diabetes, but Glyburide is linked to higher neonatal ICU admissions for hypoglycemia .

Adverse Events

| Compound | Hypoglycemia Risk | Cardiovascular Risk | Weight Gain |

|---|---|---|---|

| Glyburide | High | Neutral | Moderate |

| This compound | Unknown | Unknown | Unknown |

| Glimepiride | Low | Neutral | Low |

Special Considerations

- Placental Transfer : Glyburide crosses the placenta in vivo, contradicting earlier in vitro models . This compound’s placental pharmacokinetics warrant investigation.

Q & A

Q. What criteria distinguish primary vs. secondary endpoints in this compound efficacy trials?

- Answer :

- Primary : Pre-specified, statistically powered endpoints (e.g., HbA1c reduction in diabetes trials).

- Secondary : Exploratory endpoints (e.g., lipid profile changes) analyzed with multiplicity adjustments (e.g., Bonferroni).

Protocol registration (ClinicalTrials.gov ) minimizes outcome reporting bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.